![molecular formula C26H51NO3 B3026335 N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide CAS No. 175892-43-0](/img/structure/B3026335.png)
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide
Overview
Description
“N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide” is a small molecule that belongs to the class of organic compounds known as ceramides . These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid . The molecule has a chemical formula of C20H39NO3 .
Molecular Structure Analysis
The molecule has a weight average of 341.5286 and a monoisotopic weight of 341.292994119 . The IUPAC name of the molecule is “N-[(2R,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide” and its InChI is "InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20-/m1/s1" .Scientific Research Applications
Cancer Research
C8 D-threo Ceramide has garnered attention in cancer research due to its cytotoxic effects. It selectively targets U937 cells, with an IC50 value of 17 μM. Additionally, it induces nuclear DNA fragmentation more potently than its counterpart, C8 ceramide . Researchers explore its potential as an anti-cancer agent and investigate its mechanisms of action.
Cell Death and Apoptosis
The compound plays a role in programmed cell death (apoptosis). It triggers apoptosis in human leukemia cells and the U937 cell line. Understanding its impact on cellular pathways can provide insights into therapeutic strategies for diseases involving abnormal cell survival .
Lipid Biochemistry
C8 D-threo Ceramide is a substrate for E. coli diacylglycerol kinase. Researchers study its interactions with other lipids and enzymes, shedding light on lipid metabolism and signaling pathways .
Membrane Permeabilization
In the context of bacterial toxins, C8 D-threo Ceramide enhances V. cholerae cytolysin pore formation in liposome lipid membranes. Its potency is measured by calcein release, with an RD50 value of approximately 5 μg/ml. Investigating its role in membrane permeabilization contributes to our understanding of host-pathogen interactions .
Potential Therapeutic Applications
Given its unique properties, researchers explore C8 D-threo Ceramide as a potential therapeutic agent. Its ability to modulate cellular processes makes it an intriguing candidate for drug development .
Other Biological Activities
While the above areas highlight its primary applications, C8 D-threo Ceramide likely mediates additional diverse biological activities, akin to natural ceramides. For instance, it promotes the differentiation of human keratinocytes .
properties
IUPAC Name |
N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30)/b21-19+/t24-,25-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDLCSPGWPLYEQ-BKSWAVPISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)CCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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